5-Methyl-2-oxaspiro[3.5]nonane
Description
5-Methyl-2-oxaspiro[3.5]nonane (CAS: 354575-38-5) is a spirocyclic compound with a molecular formula of C₉H₁₆O and a molecular weight of 140.22 g/mol . Its structure features a methyl group and an oxygen atom integrated into a bicyclic spiro[3.5]nonane framework. Key physicochemical properties include a calculated hydrophobicity (XLogP3: 2.5) and a low topological polar surface area (9.2 Ų), suggesting moderate lipophilicity .
Properties
CAS No. |
354575-38-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
5-methyl-2-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O/c1-8-4-2-3-5-9(8)6-10-7-9/h8H,2-7H2,1H3 |
InChI Key |
LPMYMDRFUZDWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of methyl cyclohexanecarboxylate with 2-ethoxycarbonylcyclohexanone. This reaction typically proceeds under basic conditions, followed by oxidation using ruthenium tetroxide to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-2-oxaspiro[3.5]nonane are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form β-lactones using oxidizing agents like ruthenium tetroxide.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro center.
Substitution: The methyl group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Ruthenium tetroxide is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction.
Nucleophiles: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include β-lactones from oxidation and various substituted spirocyclic compounds from substitution reactions .
Scientific Research Applications
5-Methyl-2-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: Its stability and reactivity make it useful in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxaspiro[3.5]nonane involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions that can be exploited in drug design and other applications .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights critical differences between 5-Methyl-2-oxaspiro[3.5]nonane and its analogs:
Key Observations:
- Nitrogen Substitution: The introduction of nitrogen atoms (e.g., 2,7-diazaspiro[3.5]nonane derivatives) enhances receptor binding affinity. For example, compound 4b (KiS1R = 2.7 nM) demonstrates potent sigma-1 receptor antagonism, critical for treating neuropathic pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
